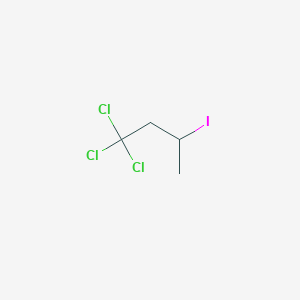![molecular formula C15H20O3 B14360056 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione CAS No. 91893-78-6](/img/structure/B14360056.png)
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione is an organic compound with a complex structure. It features a hydroxy group, an isopropyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione typically involves multiple steps. One common method starts with the alkylation of a phenol derivative, followed by a series of reactions including oxidation and reduction to introduce the necessary functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its use in organic synthesis and similar functional groups.
2-Propanone, 1-(4-methoxyphenyl)-: Another compound with a similar structure, used in various chemical reactions.
Uniqueness
3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
91893-78-6 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[(4-hydroxy-3-propan-2-ylphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C15H20O3/c1-9(2)13-7-12(5-6-15(13)18)8-14(10(3)16)11(4)17/h5-7,9,14,18H,8H2,1-4H3 |
InChI Key |
GHDOYLDDKYYWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CC(C(=O)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
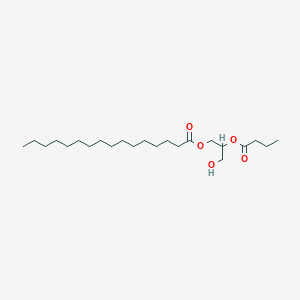
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
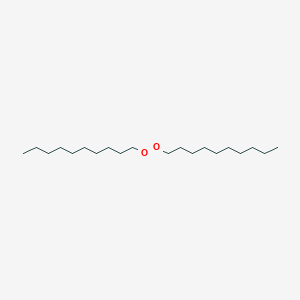
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
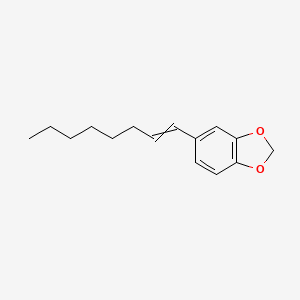
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
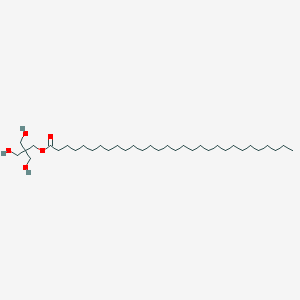

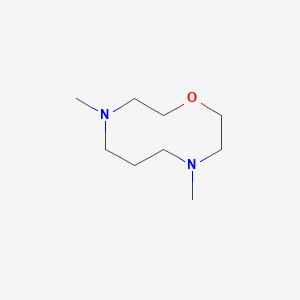
![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
